1'-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1,3,5-trimethyl-1H-pyrazol-4-yl moiety , which is a type of pyrazole. Pyrazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. The trimethyl substitution indicates that there are three methyl groups attached to the pyrazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 1,3,5-trimethyl-1H-pyrazol-4-yl derivative with a sulfonyl chloride to introduce the sulfonyl group . The spiro[isobenzofuran-1,4’-piperidin]-3-one moiety could be introduced through a subsequent reaction, although the specifics would depend on the exact synthetic route chosen.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system. Spirocyclic compounds are those in which two rings share a single atom, in this case, the ‘spiro’ atom would be the one of the carbonyl group of the 3-one .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the spirocyclic system. The sulfonyl group might undergo reactions with nucleophiles, while the carbonyl group in the spirocyclic system might be reactive towards nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of functional groups (like the sulfonyl group) would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Sigma Receptor Ligands
Compounds related to this chemical structure have been synthesized and evaluated for their binding properties to sigma(1) and sigma(2) receptors, demonstrating significant affinity and selectivity. These studies explore the structural factors governing this affinity and selectivity, highlighting the importance of N-substituents in spiro[isobenzofuran-1,4'-piperidines] for achieving potent and selective sigma 2 ligands. Such compounds are crucial for developing therapies targeting the sigma receptors involved in various neurological and psychiatric disorders (Moltzen, Perregaard, & Meier, 1995).
Antihypertensive and Diuretic Properties
N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidines] have been synthesized, with some exhibiting marked, species-specific diuretic and antihypertensive activity in rats. These findings suggest potential therapeutic applications in managing hypertension and fluid balance (Klioze & Novick, 1978).
Central Nervous System Agents
The compound and its analogs have been synthesized with an eye towards central nervous system (CNS) therapeutic applications, driven by their notable inhibition of tetrabenazine-induced ptosis. Such studies are foundational for developing new treatments for CNS disorders, including depression and anxiety (Bauer et al., 1976).
Drug Discovery and Synthetic Chemistry
Research into this compound's derivatives has contributed to drug discovery, particularly in synthesizing novel libraries of drug-like molecules. These efforts involve solid-phase synthesis techniques, highlighting the compound's utility as a versatile scaffold in medicinal chemistry (Kim et al., 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1'-(1,3,5-trimethylpyrazol-4-yl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-16(13(2)20(3)19-12)26(23,24)21-10-8-18(9-11-21)15-7-5-4-6-14(15)17(22)25-18/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRHLEFTDXPVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.